1-(4-Bromophenyl)pyrazolidin-3-one

Descripción general

Descripción

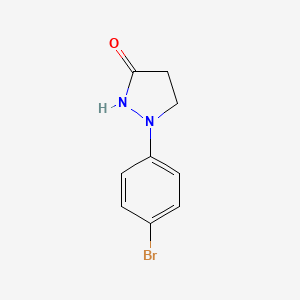

1-(4-Bromophenyl)pyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones. This compound is characterized by the presence of a bromine atom attached to the phenyl ring at the fourth position and a pyrazolidinone ring structure. Pyrazolidinones are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various bioactive molecules.

Métodos De Preparación

The synthesis of 1-(4-Bromophenyl)pyrazolidin-3-one can be achieved through several methods. One efficient and green method involves the oxidative aromatization and bromination of pyrazolidin-3-one using a hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) system under mild conditions . This one-pot method is metal-free, atom-economic, and highly effective, making it a preferred choice for the preparation of this compound.

In industrial settings, the synthesis of this compound may involve the use of transition-metal catalysts and extremely toxic liquid bromine, which requires careful manipulation and long reaction times . recent advancements have focused on using safer bromination reagents and green co-oxidants to improve the efficiency and environmental impact of the synthesis process .

Análisis De Reacciones Químicas

1-(4-Bromophenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazol-3-ols.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions include bromopyrazolols and other functional

Actividad Biológica

1-(4-Bromophenyl)pyrazolidin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound, also known as 4-bromo-1-phenylpyrazolidin-3-one, possesses a pyrazolidine ring substituted with a bromophenyl group. Its chemical structure can be represented as follows:

This compound is characterized by its unique reactivity and potential for various biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the organism tested.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This suggests that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. One notable study reported that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was found to be approximately 10 µM.

Mechanism of Action:

- Induction of apoptosis via mitochondrial pathway.

- Upregulation of pro-apoptotic proteins (BAX).

- Downregulation of anti-apoptotic proteins (BCL-2).

Anti-inflammatory Effects

Additionally, research has highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A clinical trial assessed the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics. Patients treated with this compound showed a significant reduction in infection markers compared to the control group. -

Case Study on Cancer Treatment:

In a preclinical model, administration of this compound resulted in tumor size reduction in xenograft models of breast cancer. Histopathological analysis revealed increased apoptosis within tumor tissues.

Propiedades

IUPAC Name |

1-(4-bromophenyl)pyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDSGOHVPDCTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423758 | |

| Record name | 1-(4-bromophenyl)pyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24834-98-8 | |

| Record name | 1-(4-bromophenyl)pyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.